2-(1H-Indol-3-yl)acetic acetic anhydride
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govmdpi.com This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govchula.ac.th Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a vast number of indole-containing secondary metabolites. nih.gov
In the realm of pharmacology, indole derivatives have been successfully developed into drugs for a variety of therapeutic applications. mdpi.comchula.ac.thwisdomlib.org Their ability to interact with diverse biological targets, including enzymes and receptors, has led to their use as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.comchula.ac.th For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are well-known anticancer agents that feature an indole core and function by inhibiting tubulin polymerization. mdpi.com The structural versatility of the indole ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery and development. nih.govijpsjournal.com
| Indole Derivative | Biological Activity | Therapeutic Area |
| Vinblastine | Tubulin polymerization inhibitor | Anticancer |
| Vincristine | Tubulin polymerization inhibitor | Anticancer |
| Famitinib | Receptor tyrosine kinase inhibitor | Anticancer |
| Indomethacin | Prostaglandin synthesis inhibitor | Anti-inflammatory |
Historical Context of Carboxylic Acid Anhydrides and Activated Esters in Organic Synthesis
Carboxylic acid anhydrides are a class of organic compounds characterized by the presence of two acyl groups bonded to the same oxygen atom. wikipedia.org Historically, they have been recognized as "activated" forms of carboxylic acids, rendering the acyl group more susceptible to nucleophilic attack. uobasrah.edu.iq This enhanced reactivity has made them invaluable reagents in organic synthesis for the formation of esters, amides, and other acyl derivatives. uobasrah.edu.iqorgosolver.comresearchgate.net
The use of anhydrides dates back to the early days of organic chemistry, with acetic anhydride (B1165640) being a prototypical and widely used example for acetylation reactions. wikipedia.org The development of mixed anhydrides, derived from two different carboxylic acids, further expanded the synthetic utility of this functional group. wikipedia.org These reagents, along with other activated esters, have played a crucial role in peptide synthesis and the formation of other complex molecules where mild reaction conditions are paramount. unmc.edu The controlled reactivity of anhydrides allows for selective acylation, a key step in the construction of intricate molecular architectures. organic-chemistry.org
Specific Research Focus on 2-(1H-Indol-3-yl)acetic Acetic Anhydride
While extensive research exists on indole derivatives and carboxylic anhydrides individually, the specific mixed anhydride, this compound, represents a more niche area of academic interest. This molecule combines the biologically significant indole-3-acetic acid (a well-known plant hormone) moiety with an acetyl group via an anhydride linkage. The research focus on this compound would likely revolve around its potential as a specialized acylating agent.
The presence of the indole-3-acetyl group suggests its utility in introducing this specific functionality into other molecules, such as peptides, natural products, or synthetic drug candidates. unmc.eduresearchgate.net The acetic anhydride portion serves as a good leaving group, facilitating the transfer of the indole-3-acetyl moiety. Academic investigations would likely explore its synthesis, stability, and reactivity towards various nucleophiles. The synthesis would likely involve the reaction of indole-3-acetic acid with an activating agent like acetic anhydride or acetyl chloride. researchgate.net
Overview of Advanced Research Methodologies in Indole Chemistry
The field of indole chemistry has been continually advanced by the development of novel synthetic methodologies and analytical techniques. bioengineer.orgresearchgate.netnih.gov Modern organic synthesis has seen a shift towards more efficient and environmentally benign methods, with many of these being applied to indole chemistry. researchgate.net
Key research methodologies include:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have become indispensable tools for the functionalization of the indole nucleus at various positions.
C-H Functionalization: Direct functionalization of C-H bonds on the indole ring is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. bioengineer.org
Multicomponent Reactions: These reactions allow for the construction of complex indole-containing molecules in a single step from three or more starting materials, increasing synthetic efficiency. nih.gov
Green Chemistry Approaches: The use of environmentally friendly solvents (e.g., water), catalysts (e.g., nanocatalysts), and energy sources (e.g., microwave irradiation) is a growing trend in indole synthesis. researchgate.net
Computational Chemistry: Quantum chemical modeling and other computational methods are increasingly used to understand reaction mechanisms and predict the properties of new indole derivatives. bioengineer.org
These advanced methodologies are crucial for the continued exploration and development of novel indole derivatives with tailored properties for various applications.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
acetyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-12(15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 |
InChI Key |
GPLFNOQEDQNEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Indole 3 Acetic Anhydride
Classical Synthetic Routes for Indole-3-acetic Anhydride (B1165640) and Related Analogs
Classical methods for forming carboxylic anhydrides are well-established in organic chemistry and can be applied to the synthesis of Indole-3-acetic anhydride from its parent carboxylic acid, Indole-3-acetic acid (IAA).
One of the most common laboratory methods for preparing anhydrides involves the reaction of an acyl chloride with a carboxylate salt. libretexts.orgnih.govvedantu.com This two-step condensation pathway offers a reliable route to both symmetrical and unsymmetrical anhydrides under relatively mild conditions.
The process, as applied to Indole-3-acetic acid, would proceed as follows:
Formation of the Acyl Chloride: Indole-3-acetic acid is first converted to its more reactive derivative, Indole-3-acetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov
Nucleophilic Acyl Substitution: The resulting Indole-3-acetyl chloride is then treated with a carboxylate salt, specifically sodium or potassium indole-3-acetate (B1200044). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, to form the final anhydride product, 2-(1H-Indol-3-yl)acetic anhydride. vedantu.com A base like pyridine (B92270) is often used to facilitate the reaction. nih.gov
This method is advantageous as it avoids the harsh conditions associated with high-temperature dehydration and is generally applicable for a wide range of carboxylic acids.
The direct dehydration of two molecules of a carboxylic acid is a fundamental method for synthesizing anhydrides. quimicaorganica.orgchemistrysteps.com This approach involves the removal of one molecule of water from two equivalents of the carboxylic acid.
For Indole-3-acetic acid, this would theoretically involve heating two equivalents of the acid to eliminate water and form the anhydride linkage. However, this thermal dehydration often requires extremely high temperatures (up to 800 °C), which are not practical for many organic molecules, including potentially sensitive structures like indoles. chemistrysteps.com
To circumvent the need for extreme heat, powerful dehydrating agents can be employed. Phosphorus pentoxide (P₂O₅) is a common and effective reagent for this purpose. nih.govchemistrysteps.com The reaction would involve treating Indole-3-acetic acid with P₂O₅, which facilitates the removal of water to yield the corresponding anhydride. Other reagents that can be used for dehydration coupling reactions include dicyclohexylcarbodiimide (B1669883) (DCC) and ethoxyacetylene. nih.gov While effective, these methods can sometimes present challenges related to reagent cost, toxicity, and the removal of byproducts. nih.gov
Table 1: Comparison of Classical Synthesis Routes for Anhydrides
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Condensation | Indole-3-acetic acid, thionyl chloride, base (e.g., pyridine) | Mild, typically room temperature | High yield, good for heat-sensitive substrates | Two-step process, requires handling of reactive acyl chlorides |
| Dehydration | Indole-3-acetic acid, P₂O₅ or other dehydrating agent | Varies (can be harsh) | Direct one-step conversion | Can require harsh conditions, potential for side reactions |
Modern Approaches and Methodological Innovations in Anhydride Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient, milder, and environmentally friendly methods for anhydride formation and the synthesis of indole (B1671886) derivatives. These approaches often utilize advanced catalytic systems and alternative energy sources.
Propylphosphonic anhydride, commonly known as T3P®, is a modern coupling reagent widely used in organic synthesis, particularly for amide bond formation. unmc.eduwikipedia.org Its mechanism of action involves the activation of a carboxylic acid by forming a mixed anhydride intermediate. This principle is directly applicable to reactions involving Indole-3-acetic acid.
When Indole-3-acetic acid is treated with T3P®, a mixed phosphonic-carboxylic anhydride is formed. This intermediate is highly reactive towards nucleophiles. While this reactivity is often exploited to synthesize amides by reacting the intermediate with amines, unmc.eduunmc.edu it demonstrates a modern catalytic approach to activating the carboxyl group of IAA via an anhydride intermediate under mild conditions. unmc.edu The use of T3P® is considered efficient and is compatible with a variety of functional groups. researchgate.net In some cases, additives like N-Hydroxysuccinimide can be used to modulate the reactivity of the mixed anhydride intermediate to favor specific product outcomes. unmc.eduunmc.edu
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comorganic-chemistry.org This technology has been successfully applied to the synthesis of various indole derivatives. researchgate.netorientjchem.org
A key reaction involving anhydrides in indole chemistry is the Friedel-Crafts acylation, where an acyl group is introduced onto the indole ring. Acetic anhydride is a common acylating agent for this purpose. Research has demonstrated that microwave irradiation can significantly enhance the efficiency of Friedel-Crafts acylation of unprotected indoles using acid anhydrides (such as propionic or butyric anhydride) in the presence of a catalyst. nih.gov This microwave-assisted protocol allows the reaction to be completed in minutes rather than hours. nih.gov The acetylation of indole using acetic anhydride and acetic acid has been studied, leading to products like 3-acetylindole (B1664109) and 1,3-diacetylindole (B99430). researchgate.net Applying microwave energy to this type of acylation represents a modern, time-efficient approach to synthesizing acylated indole derivatives.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of indole derivatives.
Several green strategies are relevant to reactions involving acetic anhydride and indoles:
Use of Greener Solvents and Catalysts: A prime example is the microwave-assisted Friedel-Crafts acylation of indoles with acid anhydrides using a reusable catalyst (Yttrium triflate, Y(OTf)₃) in an ionic liquid ([BMI]BF₄). nih.gov Ionic liquids are considered greener alternatives to volatile organic solvents due to their low vapor pressure, and the catalyst can be recovered and reused multiple times, minimizing waste. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent (solid-state reaction) is a core principle of green chemistry. Microwave-assisted, solvent-free methods have been developed for indole synthesis, such as the Bischler indole synthesis, which is noted as an environmentally friendly method. organic-chemistry.org
These approaches demonstrate how the synthesis of acylated indoles, potentially using acetic anhydride, can be performed in a more sustainable and environmentally benign manner. researchgate.net
Table 2: Summary of Modern Synthesis Approaches
| Approach | Key Feature | Example Application | Green Chemistry Aspect |
| Catalytic Protocols | Use of T3P® as a coupling agent | Activation of Indole-3-acetic acid via a mixed anhydride for amide synthesis. unmc.edu | Mild reaction conditions, high efficiency. |
| Microwave-Assisted Synthesis | Microwave irradiation to accelerate reactions | Friedel-Crafts acylation of indoles with acid anhydrides. nih.gov | Reduced reaction times, lower energy consumption. |
| Green Chemistry Principles | Use of ionic liquids, reusable catalysts, solvent-free conditions | Y(OTf)₃-catalyzed acylation of indoles in an ionic liquid under microwave irradiation. nih.gov | Waste reduction, use of safer solvents, energy efficiency. |
Purification and Isolation Techniques for Research-Grade Anhydride
The purity of Indole-3-acetic anhydride is paramount for its use in subsequent research applications. A combination of chromatographic and recrystallization techniques is typically employed to achieve the desired level of purity.
Chromatographic Methods (e.g., Column, HPLC)
Chromatographic techniques are indispensable for the purification of indole derivatives. acs.orgnih.gov Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a standard method for the initial purification of the crude reaction mixture. researchgate.net A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is commonly used to elute the desired anhydride while separating it from unreacted starting materials and byproducts. nih.gov
For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, with a C18 column, is particularly effective for the separation of indole compounds. nih.govmdpi.com A typical mobile phase for the analysis and purification of indole derivatives consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid like formic or acetic acid to improve peak shape. nih.govsielc.com The separation is based on the differential partitioning of the components between the nonpolar stationary phase and the polar mobile phase. The selection of the specific gradient and flow rate is optimized to achieve the best resolution between the target anhydride and any impurities. nih.gov
| Parameter | Typical Conditions for Indole Derivatives | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | nih.govsielc.com |
| Elution | Gradient or Isocratic | nih.gov |
| Detection | UV at 280 nm | mdpi.com |
Recrystallization Methodologies
Recrystallization is a powerful technique for the final purification of solid organic compounds. mt.com The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. mt.com
For indole derivatives, a variety of solvents can be considered for recrystallization. rochester.edu The choice of solvent is critical and often determined empirically. Common solvents for the recrystallization of indole compounds include ethanol, mixtures of hexane and acetone, or hexane and ethyl acetate. rochester.edu For Indole-3-acetic acid, recrystallization from water has been reported to yield a nearly colorless product. orgsyn.org Given the structural similarity, a similar solvent system or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water) could be effective for the recrystallization of Indole-3-acetic anhydride. The process involves dissolving the crude anhydride in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving the impurities in the mother liquor.
| Solvent/Solvent System | Applicability for Indole Derivatives | Reference |
|---|---|---|
| Ethanol | General solvent for minor impurities | rochester.edu |
| n-Hexane/Acetone | Good for inducing crystallization upon slow evaporation | rochester.edu |
| n-Hexane/Ethyl Acetate | Effective for compounds with multiple impurities | rochester.edu |
| Water | Effective for polar indole derivatives like Indole-3-acetic acid | orgsyn.org |
Chemical Reactivity and Mechanistic Studies of 2 1h Indol 3 Yl Acetic Acetic Anhydride
Hydrolysis Kinetics and Mechanisms in Controlled Environments
The stability of 2-(1H-indol-3-yl)acetic acetic anhydride (B1165640) in aqueous environments is a critical factor in its handling and application. Like other acid anhydrides, it is susceptible to hydrolysis, a reaction that cleaves the anhydride bond to yield the corresponding carboxylic acids. The rate of this hydrolysis is significantly influenced by factors such as pH and the presence of moisture.
pH-Dependent Hydrolysis Investigations
The hydrolysis of anhydrides is subject to both acid and base catalysis. In the case of 2-(1H-indol-3-yl)acetic acetic anhydride, the reaction yields indole-3-acetic acid and acetic acid. The rate of hydrolysis is generally slowest at moderately acidic pH and increases in both strongly acidic and, more dramatically, in alkaline conditions. nih.govresearchgate.net
Under neutral and alkaline conditions, the primary mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons of the anhydride. The hydroxide ion is a much more potent nucleophile than water, leading to a significant increase in the hydrolysis rate as the pH rises. nih.govresearchgate.net The general mechanism is illustrated below:
Nucleophilic Attack: A water molecule or hydroxide ion attacks one of the carbonyl carbons.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The carboxylate group (either acetate (B1210297) or indole-3-acetate) departs, leading to the formation of the two carboxylic acids.
Studies on related ester conjugates of indole-3-acetic acid have shown that significant hydrolysis can occur even at moderately alkaline pH values (pH 9 and above) within a few hours. nih.govresearchgate.net This suggests that the anhydride, being more reactive than an ester, would hydrolyze even more readily under similar conditions.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound
| pH | Relative Rate of Hydrolysis | Predominant Nucleophile | Products |
|---|---|---|---|
| 2 | Slow | H₂O | Indole-3-acetic acid + Acetic acid |
| 7 | Moderate | H₂O | Indole-3-acetic acid + Acetic acid |
| 10 | Fast | OH⁻ | Indole-3-acetate (B1200044) + Acetate |
Role of Moisture in Anhydride Stability
Moisture is a key factor in the degradation of this compound. Due to its susceptibility to hydrolysis, the compound must be protected from atmospheric moisture during storage and handling to maintain its integrity. thermofisher.cometsu.edu The presence of even trace amounts of water can initiate the hydrolysis process, leading to the formation of the constituent carboxylic acids. For this reason, reactions involving this anhydride are typically carried out under anhydrous conditions using dry solvents.
Acylation Reactions with Various Nucleophiles
This compound is a potent acylating agent, capable of transferring either the acetyl or the 2-(1H-indol-3-yl)acetyl group to a nucleophile. libretexts.org The outcome of the acylation reaction can be influenced by the nature of the nucleophile and the reaction conditions. The general mechanism for nucleophilic acyl substitution with an anhydride involves the attack of the nucleophile on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a carboxylate leaving group. libretexts.org
Esterification Pathways with Alcohols and Phenols
In the presence of alcohols or phenols, this compound undergoes esterification to form the corresponding esters. libretexts.org This reaction typically proceeds via nucleophilic acyl substitution. libretexts.org The alcohol or phenol (B47542) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. The reaction can be catalyzed by either acid or base. In many cases, a base such as pyridine (B92270) is used to activate the alcohol and to neutralize the carboxylic acid byproduct. libretexts.org
The reaction can potentially yield two different ester products, an acetate ester or an indole-3-acetate ester, depending on which carbonyl group is attacked. The selectivity of this reaction can be influenced by steric and electronic factors.
Table 2: Representative Esterification Reactions
| Nucleophile | Potential Products | Typical Conditions |
|---|---|---|
| Methanol (B129727) | Methyl 2-(1H-indol-3-yl)acetate and/or Methyl acetate | Pyridine, Room Temperature |
| Phenol | Phenyl 2-(1H-indol-3-yl)acetate and/or Phenyl acetate | Pyridine, Room Temperature |
Amidation Pathways with Amines and Amino Acid Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of amides. libretexts.org This reaction is generally rapid and efficient due to the high nucleophilicity of amines. The reaction proceeds through a similar nucleophilic acyl substitution mechanism as esterification. libretexts.org
When reacting with amino acid derivatives, the amino group acts as the nucleophile, leading to the formation of a new peptide bond. This makes mixed anhydrides useful reagents in peptide synthesis. thieme-connect.de The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the carboxylic acid byproduct.
Table 3: Representative Amidation Reactions
| Nucleophile | Potential Products | Typical Conditions |
|---|---|---|
| Ammonia | 2-(1H-indol-3-yl)acetamide and/or Acetamide | Anhydrous solvent |
| Glycine (B1666218) methyl ester | Methyl 2-(2-(1H-indol-3-yl)acetamido)acetate and/or Methyl 2-acetamidoacetate | Anhydrous solvent, Base |
Formation of Mixed Anhydrides
Mixed anhydrides can be synthesized by the reaction of a carboxylic acid with an activated acid derivative, such as an acid chloride, in the presence of a base. google.com For instance, this compound could be formed by the reaction of indole-3-acetic acid with acetyl chloride, or alternatively, acetic acid with 2-(1H-indol-3-yl)acetyl chloride.
A common side reaction for mixed anhydrides is disproportionation, where two molecules of the mixed anhydride react to form the two corresponding symmetrical anhydrides. google.com In this case, this compound could disproportionate to form di(2-(1H-indol-3-yl)acetyl) anhydride and acetic anhydride. This process can be influenced by temperature and the presence of catalysts.
The formation of mixed anhydrides is a key step in certain synthetic methodologies, such as in some peptide coupling reactions where the mixed anhydride is generated in situ to activate a carboxylic acid for reaction with an amine. thieme-connect.de
Electrophilic Reactions of the Indole (B1671886) Moiety Mediated by Acylating Agents (e.g., Acetic Anhydride)
The reaction of indole with acetic anhydride is a classic example of a Friedel-Crafts acylation. Due to the high electron density of the pyrrole (B145914) ring within the indole structure, it readily reacts with electrophiles. researchgate.net The C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.netquimicaorganica.org This reaction can be carried out under various conditions, including high temperatures or in the presence of Lewis or Brønsted acids, leading to the formation of acetylated indole derivatives. researchgate.netcore.ac.uk However, the reaction can be complex, often yielding a mixture of products, including N-acylated and di-acylated species, alongside the primary C-3 acylated product. core.ac.uknih.gov
The regioselectivity of indole acylation is a well-studied yet challenging aspect of indole chemistry. The outcome of the reaction is highly dependent on the reaction conditions, such as the solvent, temperature, and catalyst employed.
3-Acylation : Electrophilic substitution on the indole ring predominantly occurs at the C-3 position (the β-position). core.ac.uk This preference is attributed to the superior thermodynamic stability of the cationic intermediate formed during the reaction. core.ac.uk Friedel-Crafts acylation of unprotected (NH) indoles is the most direct method to introduce an acyl group at this position. nih.gov Using aliphatic acid anhydrides often results in excellent yields and high regioselectivity for the 3-position. nih.gov For instance, catalysts like yttrium triflate in an ionic liquid under microwave irradiation have been shown to efficiently produce 3-acylindoles. nih.gov
N-Acylation : While C-3 is the kinetically and thermodynamically favored position for electrophilic attack, acylation can also occur at the nitrogen atom (N-1 position). N-acylation is often observed under conditions that favor nucleophilic attack by the indolide anion, which can be formed in the presence of a base. bhu.ac.in For example, using thioesters as the acyl source in the presence of a base like cesium carbonate leads to chemoselective N-acylation. nih.gov The use of sodium acetate with acetic anhydride can also favor the formation of 1-acetylindole (B1583761). core.ac.uk
1,3-Diacylation : Under more forcing conditions, such as refluxing indole in a mixture of acetic anhydride and acetic acid for an extended period, 1,3-diacetylindole (B99430) is the main product. core.ac.ukresearchgate.net Mechanistic studies suggest that 3-acetylindole (B1664109) is the initial product, which then undergoes a subsequent N-acetylation to form the diacetylated compound. core.ac.uk
The choice of acylating agent and reaction conditions allows for the selective synthesis of different acylated indoles as summarized in the table below.
| Acylating Agent/Conditions | Primary Product | Reference |
|---|---|---|
| Acetic Anhydride / Y(OTf)₃ / Ionic Liquid (Microwave) | 3-Acylindole | nih.gov |
| Acetic Anhydride / Acetic Acid (Reflux, 24h) | 1,3-Diacetylindole | core.ac.uk |
| Thioesters / Cs₂CO₃ | N-Acylindole | nih.gov |
| Acetic Anhydride / Sodium Acetate | 1-Acetylindole | core.ac.uk |
| Acyl Chlorides / ZnO / Ionic Liquid | 3-Acylindoles | researchgate.net |
The pronounced preference for electrophilic attack at the C-3 position of the indole ring is rationalized by examining the stability of the potential cationic intermediates (also known as Wheland intermediates or arenium ions). core.ac.uk
When an electrophile attacks the C-3 position, a carbocation intermediate is formed. This intermediate is stabilized by resonance, where the positive charge can be delocalized over the C-2 atom and, crucially, onto the nitrogen atom. The resonance structure involving the nitrogen atom is particularly stable because it allows the benzene (B151609) portion of the molecule to retain its full aromaticity. core.ac.ukchemtube3d.com
In contrast, if the electrophilic attack were to occur at the C-2 position, the resulting carbocation intermediate can also be stabilized by delocalization onto the nitrogen atom. However, this delocalization comes at the cost of disrupting the aromatic sextet of the fused benzene ring, making this intermediate significantly less stable than the one formed from C-3 attack. core.ac.uk Molecular orbital calculations provide theoretical support for this observed reactivity. core.ac.uk
Studies have shown that the reaction to form 1,3-diacetylindole proceeds sequentially. Indole is first acetylated at the C-3 position to form 3-acetylindole. This intermediate is then N-acetylated in a subsequent step. core.ac.uk Experiments have confirmed that 3-acetylindole is readily converted to 1,3-diacetylindole under the reaction conditions, whereas 1-acetylindole is resistant to further acetylation at the C-3 position, ruling it out as an intermediate for the diacetyl product. core.ac.uk
Advanced Mechanistic Investigations
To gain deeper insight beyond the analysis of final products, advanced analytical techniques are employed to study reaction mechanisms, monitor transient species, and definitively trace atomic pathways.
Modern mechanistic studies often rely on in situ spectroscopic methods to observe the reaction as it unfolds in real-time. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow researchers to detect and characterize transient intermediates, monitor the concentration of reactants and products over time, and gain a more detailed understanding of the reaction pathway.
In the context of indole chemistry, in situ NMR has been used to investigate various reactions. nih.gov For the acetylation of indole, early studies used techniques like Thin Layer Chromatography (TLC) and UV-Vis spectroscopy to follow the reaction progress. These studies observed the gradual disappearance of the indole starting material and the sequential appearance of 3-acetylindole followed by 1,3-diacetylindole, providing evidence for the stepwise reaction mechanism. core.ac.ukresearchgate.net While specific in situ NMR or IR studies focusing solely on the reaction of indole with acetic anhydride are not extensively detailed in the surveyed literature, the application of these techniques to similar Friedel-Crafts reactions is common for elucidating complex mechanisms and identifying key intermediates. nih.gov
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), its position in the products can be determined, providing unambiguous evidence for proposed pathways.
In the field of indole chemistry, hydrogen isotope exchange (HIE) studies are common for probing the reactivity of the indole ring. Gold(I)-catalyzed HIE reactions using deuterated solvents like D₂O have shown that C-3 unsubstituted indoles are selectively labeled at the C-3 position, reinforcing this site's high reactivity. chemrxiv.orgchemrxiv.orgnih.gov Such studies are instrumental in confirming the involvement of specific intermediates. For example, mechanistic studies on gold-catalyzed reactions of indoles revealed the involvement of aurated indole species as key intermediates. chemrxiv.orgnih.gov
While specific isotope labeling studies detailing the mechanism of indole acetylation by acetic anhydride were not found in the provided search results, this methodology has been applied to study the biosynthesis and metabolism of indole-containing compounds like indole-3-acetic acid. osti.govnih.gov These studies use precursors labeled with ¹³C and ¹⁵N to trace the construction and breakdown of the indole ring and its side chains, demonstrating the utility of this technique for understanding complex reaction pathways involving the indole scaffold. osti.govnih.gov
Role As a Synthetic Intermediate and Precursor in Chemical Synthesis
Derivatization of Indole-3-acetic Acid for Research Purposes
The modification of indole-3-acetic acid is a crucial strategy for studying its biological roles and developing new pharmacologically active compounds. The anhydride (B1165640) provides an activated form of IAA, enabling the formation of new bonds under relatively mild conditions.
The esterification of indole-3-acetic acid is a common derivatization that can alter its solubility, stability, and biological activity. While various methods exist for the synthesis of IAA esters, the use of 2-(1H-indol-3-yl)acetic anhydride represents a direct approach to acylate alcohols. The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding ester and a molecule of indole-3-acetic acid as a byproduct.
Although the direct use of the pre-formed anhydride is not extensively documented, mixed anhydrides of IAA are known to react with phenolic hydroxyl groups. cdnsciencepub.com This reactivity suggests that 2-(1H-indol-3-yl)acetic anhydride would be an effective reagent for the synthesis of a variety of IAA esters, including those derived from simple alcohols, phenols, and more complex polyhydroxylated natural products.
| Reactant 1 | Reactant 2 | Product |
| 2-(1H-Indol-3-yl)acetic anhydride | Methanol (B129727) | Methyl 2-(1H-indol-3-yl)acetate |
| 2-(1H-Indol-3-yl)acetic anhydride | Phenol (B47542) | Phenyl 2-(1H-indol-3-yl)acetate |
| 2-(1H-Indol-3-yl)acetic anhydride | Ethanol | Ethyl 2-(1H-indol-3-yl)acetate |
The synthesis of amides from indole-3-acetic acid has been a subject of considerable interest for the development of new bioactive molecules. 2-(1H-Indol-3-yl)acetic anhydride is a useful reagent for this transformation, reacting readily with primary and secondary amines to form the corresponding amides. Research has demonstrated the synthesis and utility of 3-indoleacetic anhydride for the preparation of amino acid derivatives. cdnsciencepub.com For instance, its reaction with glycine (B1666218) methyl ester proceeds efficiently, highlighting its potential in peptide synthesis and the creation of indole-based peptidomimetics. cdnsciencepub.com
The reaction is generally efficient, with short reaction times. cdnsciencepub.com This reactivity makes 2-(1H-indol-3-yl)acetic anhydride a viable, albeit less common, alternative to other coupling reagents like propylphosphonic anhydride (T3P), which is also used for the synthesis of IAA amides. unmc.eduunmc.edu Mixed anhydrides of indole-3-acetic acid are also recognized as a convenient route for the preparation of simple amides. cdnsciencepub.com
| Reactant 1 | Reactant 2 | Product |
| 2-(1H-Indol-3-yl)acetic anhydride | Glycine methyl ester | Methyl 2-(2-(1H-indol-3-yl)acetamido)acetate |
| 2-(1H-Indol-3-yl)acetic anhydride | Aniline | N-phenyl-2-(1H-indol-3-yl)acetamide |
| 2-(1H-Indol-3-yl)acetic anhydride | Benzylamine | N-benzyl-2-(1H-indol-3-yl)acetamide |
Utility in the Construction of Complex Indole (B1671886) Scaffolds
The indole nucleus is a key structural motif in a vast array of natural products and pharmacologically active compounds, particularly indole alkaloids. The introduction of an acetic acid side chain or its derivatives is a common step in the synthesis of these complex molecules.
Indole alkaloids exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. researchgate.net The synthesis of analogs of these natural products often involves the modification of the indole core. Acylation reactions are a fundamental tool in this context. While the direct application of 2-(1H-indol-3-yl)acetic anhydride in the total synthesis of complex indole alkaloids is not widely reported, its potential as an acylating agent is clear. It could be used to introduce the indole-3-acetyl group onto a more complex molecular scaffold, which could then be further elaborated to the target alkaloid analog. For example, in the synthesis of celastrol (B190767) derivatives with indole substituents, acetic anhydride is used for acetylation in a similar fashion. encyclopedia.pub
Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. The indole nucleus can participate in such reactions, and its reactivity can be modulated by the presence of substituents. Acylation of the indole nitrogen, for instance, can influence the electron density of the indole ring and its behavior in cycloadditions.
While direct examples of cycloaddition reactions involving 2-(1H-indol-3-yl)acetic anhydride are scarce, the concept of using an acylating agent in conjunction with cycloadditions of indoles has been demonstrated. For instance, in photocatalytic indole Diels-Alder reactions, acetyl chloride is used, and it has been shown that acetylation occurs after the cycloaddition. nih.gov Furthermore, dearomative (3+2) cycloadditions of indoles have been explored with various acylating agents to trap the indoline (B122111) product. nih.gov These examples suggest a potential role for 2-(1H-indol-3-yl)acetic anhydride as an acylating agent in dearomative cycloaddition strategies to generate complex, fused indoline structures. nih.govnih.govacs.org
Development of Chemical Probes and Research Reagents
Chemical probes are essential tools for studying biological processes. The derivatization of biologically active molecules like indole-3-acetic acid with reporter tags such as fluorescent dyes or affinity labels allows for the investigation of their molecular targets and mechanisms of action.
2-(1H-Indol-3-yl)acetic anhydride can serve as a reactive intermediate for the conjugation of IAA to various probes. For example, a fluorescent probe containing a primary or secondary amine handle could react with the anhydride to form a stable amide linkage, yielding a fluorescently labeled IAA derivative. Similarly, biotin, a common affinity tag, could be conjugated to IAA using this method. These functionalized IAA molecules can then be used in a variety of biological assays to study auxin binding proteins and signaling pathways. While specific examples utilizing 2-(1H-indol-3-yl)acetic anhydride for this purpose are not prevalent in the literature, the underlying chemical principle is well-established. The development of a chemiluminescence biosensor for IAA, for instance, relies on the immobilization of an IAA antibody, which recognizes the indole-3-acetic acid structure. nih.gov
| Core Molecule | Linker/Probe with Reactive Group | Potential Conjugate |
| 2-(1H-Indol-3-yl)acetic anhydride | Dansyl cadaverine (B124047) (fluorescent probe with primary amine) | Dansyl-labeled Indole-3-acetamide |
| 2-(1H-Indol-3-yl)acetic anhydride | Biocytin (biotin with a primary amine) | Biotinylated Indole-3-acetamide |
| 2-(1H-Indol-3-yl)acetic anhydride | Amino-PEG-Azide (linker for click chemistry) | Azide-functionalized Indole-3-acetamide |
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopy is indispensable for the structural elucidation of newly synthesized molecules like 2-(1H-Indol-3-yl)acetic acetic anhydride (B1165640). taylorandfrancis.com By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the atomic connectivity and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C. semanticscholar.org For 2-(1H-Indol-3-yl)acetic acetic anhydride, NMR analysis would confirm the successful formation of the anhydride by showing characteristic signals for both the indole-3-acetyl and the acetyl moieties, while confirming the absence of the carboxylic acid proton from the starting material, indole-3-acetic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons adjacent to the indole ring, the N-H proton of the indole, and the methyl protons of the acetyl group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be critical in confirming the presence of the anhydride functional group through the observation of two distinct carbonyl carbon signals at characteristic downfield chemical shifts. Other signals would correspond to the carbons of the indole ring, the methylene carbon, and the methyl carbon of the acetyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | ~8.1-8.3 (broad singlet) | - |
| Indole Aromatic C-H | ~7.0-7.7 (multiplets) | ~110-136 |
| Indole C-2 H | ~7.2 (singlet) | ~124 |
| Methylene (-CH₂-) | ~3.8-4.0 (singlet) | ~35-40 |
| Acetyl Methyl (-CH₃) | ~2.2-2.3 (singlet) | ~22 |
| Anhydride Carbonyls (-C=O) | - | ~165-175 |
Note: Predicted values are based on data for indole-3-acetic acid derivatives and acetic anhydride. Actual shifts may vary depending on solvent and experimental conditions.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule. kurouskilab.com They are particularly effective for confirming the formation of the anhydride linkage.
Infrared (IR) Spectroscopy: The most definitive feature in the IR spectrum of an acid anhydride is the presence of two strong carbonyl (C=O) stretching bands. spectroscopyonline.com These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the central oxygen atom. For a non-cyclic anhydride like this compound, these bands are typically observed around 1820 cm⁻¹ (asymmetric) and 1750 cm⁻¹ (symmetric). The spectrum would also feature a characteristic N-H stretching vibration for the indole ring around 3400-3300 cm⁻¹ and C-O stretching bands in the 1300-900 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretches are also visible in Raman spectra, they are typically weaker than in IR. However, the aromatic C=C stretching vibrations of the indole ring often produce strong Raman signals, making it a useful technique for confirming the integrity of the indole structure. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Indole N-H | Stretch | 3400-3300 (medium) | Weak / Not observed |
| Aromatic C-H | Stretch | 3100-3000 (medium) | Strong |
| Aliphatic C-H | Stretch | 3000-2850 (medium) | Medium |
| Anhydride C=O | Asymmetric Stretch | 1840-1800 (strong) | Medium |
| Anhydride C=O | Symmetric Stretch | 1775-1740 (strong) | Medium |
| Aromatic C=C | Stretch | 1620-1580 (variable) | Strong |
| Anhydride C-O | Stretch | 1100-1000 (strong) | Weak |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. nih.gov
For this compound (C₁₂H₁₁NO₃), the expected monoisotopic mass is approximately 217.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be highly informative. The primary cleavage is expected at the anhydride C-O bond, leading to two main acylium ion fragments. A significant peak would be expected for the indol-3-ylacetyl cation. Further fragmentation of this ion would lead to the characteristic tropylium-like ion (m/z 130) commonly seen for indole-3-acetic acid and its derivatives.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 217 | Molecular Ion [M]⁺ | [C₁₂H₁₁NO₃]⁺ |
| 175 | [M - C₂H₂O]⁺ | [C₁₀H₉NO₂]⁺ |
| 158 | [Indol-3-ylacetyl]⁺ | [C₁₀H₈NO]⁺ |
| 130 | [Indol-3-ylmethylene]⁺ (skatole cation) | [C₉H₈N]⁺ |
| 43 | [Acetyl]⁺ | [C₂H₃O]⁺ |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are fundamental for separating the target anhydride from starting materials, reagents, and byproducts, as well as for quantifying its purity. taylorandfrancis.com
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method would be most suitable for assessing the purity of the compound. nih.gov
The method would typically employ a C8 or C18 stationary phase column. A gradient elution using a mobile phase of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the relatively nonpolar anhydride product from the more polar indole-3-acetic acid starting material. nih.gov The anhydride would exhibit a longer retention time than the parent acid. Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore with maximum absorbance around 280 nm.
Table 4: Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. kelid1.ir While anhydrides can be analyzed by GC, their thermal stability can be a concern, and they may be susceptible to degradation or reaction with active sites in the injector or column. Therefore, careful optimization of the injector temperature is required.
GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile components in a sample. semanticscholar.org It can be used to assess the purity of this compound and to identify any volatile impurities or degradation products. nih.gov The mass spectrometer provides confirmation of the identity of the peaks separated by the GC. The fragmentation patterns observed would be consistent with those described in the mass spectrometry section (5.1.3).
Table 5: Typical GC-MS Parameters for Analysis
| Parameter | Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C (optimized to prevent degradation) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mass Range | 40-400 amu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a novel or synthesized compound like 2-(1H-Indol-3-yl)acetic anhydride, this method would be indispensable for unequivocally confirming its molecular structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Table 1: Hypothetical Crystallographic Data Parameters for 2-(1H-Indol-3-yl)acetic anhydride
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the size and shape of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density | Density (g/cm³) derived from the crystallographic data. |
| Bond Lengths/Angles | Precise measurements of all covalent bonds and the angles between them. |
| Torsion Angles | Describing the conformation of the flexible parts of the molecule. |
| Hydrogen Bond Geometry | Donor-acceptor distances and angles for any hydrogen bonds present. |
This table is illustrative and presents the type of data that would be obtained from an X-ray crystallographic analysis. Actual values would need to be determined experimentally.
Theoretical and Computational Studies
Quantum Mechanical Calculations of Molecular Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 2-(1H-Indol-3-yl)acetic anhydride (B1165640), DFT calculations would be instrumental in determining its optimal three-dimensional geometry. Such calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.
For instance, studies on related indole (B1671886) derivatives have successfully employed DFT methods like B3LYP with various basis sets (e.g., 6-31G**) to optimize molecular geometries. unicamp.brresearchgate.net These calculations provide insights into the planarity of the indole ring and the orientation of the side chains. For the anhydride, this would involve determining the conformation of the two indole-3-acetic acid moieties linked by the anhydride bridge.
Furthermore, quantum mechanical calculations can map the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. nih.govnih.gov For 2-(1H-Indol-3-yl)acetic anhydride, the anhydride oxygen atoms would likely be sites of high electron density, making them susceptible to nucleophilic attack, a fundamental aspect of its reactivity as an acylating agent.
Table 1: Representative Quantum Mechanical Descriptors and Their Significance This table is illustrative of data that would be generated from a computational study.
| Descriptor | Significance for 2-(1H-Indol-3-yl)acetic anhydride |
|---|---|
| HOMO Energy | Indicates the molecule's electron-donating capability. The indole ring is typically the primary site. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. The carbonyl carbons of the anhydride group are expected to be key sites. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is essential for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For 2-(1H-Indol-3-yl)acetic anhydride, a primary reaction of interest would be its hydrolysis or its reaction with other nucleophiles.
Reaction pathway modeling would involve mapping the potential energy surface of the reaction. This process identifies the lowest energy path from reactants to products, passing through a high-energy transition state. By calculating the structure and energy of the transition state, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net For example, in the hydrolysis of the anhydride, computational methods could model the approach of a water molecule to one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent cleavage of the anhydride bond.
Such studies on related compounds often use DFT methods to locate transition state geometries and intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics provides detailed information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netjchemlett.com An MD simulation of 2-(1H-Indol-3-yl)acetic anhydride would reveal its conformational flexibility. The two indole rings and the central anhydride linkage are not static; they can rotate and vibrate. MD simulations can explore the different accessible conformations (conformers) and determine their relative stabilities. researchgate.net
Moreover, MD simulations are particularly useful for studying the influence of the environment, such as a solvent, on molecular behavior. The explicit inclusion of solvent molecules in the simulation box allows for the analysis of solute-solvent interactions. researchgate.netbanglajol.info For 2-(1H-Indol-3-yl)acetic anhydride, simulations in different solvents (e.g., polar and non-polar) would show how the solvent affects its conformation and stability. nih.gov For instance, polar solvents might stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. This information is critical as most chemical reactions are carried out in solution. researchgate.netacs.org
Table 2: Potential Insights from Molecular Dynamics Simulations of 2-(1H-Indol-3-yl)acetic anhydride This table is illustrative of data that would be generated from an MD simulation study.
| Simulation Aspect | Information Gained |
|---|---|
| Conformational Sampling | Identifies the most stable spatial arrangements of the molecule in a given environment. |
| Solvent Shell Analysis | Characterizes the structure and dynamics of solvent molecules immediately surrounding the anhydride. |
| Hydrogen Bond Dynamics | Quantifies the formation and breaking of hydrogen bonds between the molecule and protic solvents. |
| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure over the course of the simulation. |
Prediction of Structure-Reactivity Relationships
The prediction of structure-reactivity relationships often involves Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. tandfonline.comjocpr.comnih.gov
For a series of indole-based anhydrides, a QSAR study would begin by calculating a variety of molecular descriptors for each compound. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., logP). unicamp.brsrce.hr Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with an observed property, like reaction rate or biological activity. uq.edu.au
While no QSAR studies exist for 2-(1H-Indol-3-yl)acetic anhydride specifically, extensive QSAR research on other indole derivatives has successfully identified key structural features that govern their activity. nih.gov These studies demonstrate the potential of using computational descriptors to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired reactivity or function.
Biochemical and Biophysical Research Applications Non Clinical Contexts
Enzymatic Hydrolysis and Biotransformation Studies in vitro
Enzymatic hydrolysis is a process where enzymes catalyze the cleavage of molecular bonds with the addition of water. While the biotransformation of 2-(1H-Indol-3-yl)acetic acetic anhydride (B1165640) by specific enzymes like peroxidases and aldehyde dehydrogenases is not directly reported, the functions of these enzymes in the broader context of IAA metabolism provide a framework for potential interactions.
Mechanistic Aspects of Enzyme-Substrate Interactions in vitro
Detailed mechanistic studies of enzyme interactions with 2-(1H-Indol-3-yl)acetic acetic anhydride are not available. However, the mechanisms of the specified enzymes with their known substrates are well-characterized.
Peroxidase-IAA Interaction: The mechanism of IAA oxidation by plant peroxidases is complex. Evidence suggests the formation of a ternary complex involving the peroxidase, IAA, and molecular oxygen. nih.gov The reaction proceeds through a free-radical chain mechanism, generating intermediates like the indolyl radical. nih.govyorku.ca The specificity of this interaction is highlighted by the fact that structurally similar molecules like 2-methyl-IAA are not substrates for the oxidase reaction. nih.gov
ALDH-Aldehyde Interaction: The catalytic mechanism of ALDHs involves a conserved active site where a cysteine residue acts as a nucleophile, attacking the aldehyde substrate. This is followed by a hydride transfer to the NAD(P)+ cofactor and subsequent hydrolysis of the resulting thioester intermediate to release the carboxylic acid product. researchgate.net The substrate-binding pocket determines the enzyme's specificity for different aldehydes, with some ALDHs showing broad specificity for both aliphatic and aromatic aldehydes, including indole-3-acetaldehyde. nih.govacs.orgresearchgate.net
Enzyme Classes and Their Roles in Indole (B1671886) Acetic Acid Metabolism
| Enzyme Class | Primary Function | Relevance to IAA | Known Substrates | Documented Action on Anhydrides |
|---|---|---|---|---|
| Peroxidases | Oxidation-Reduction | Catalyze the oxidative degradation of IAA. nih.gov | Indole-3-acetic acid, various phenols, etc. nih.gov | None reported. |
| Aldehyde Dehydrogenases (ALDHs) | Oxidation of Aldehydes | Catalyze the final step in several microbial IAA biosynthesis pathways (IAAld → IAA). nih.gov | Indole-3-acetaldehyde, various aliphatic and aromatic aldehydes. nih.gov | None reported. |
| Hydrolases (e.g., Esterases) | Hydrolysis | Potential role in cleaving IAA conjugates. | Esters, epoxides, acid anhydrides. | General capability, but no specific data for this compound. |
Use as a Chemical Probe in Cell-Free Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins. nih.gov Acid anhydrides are reactive acylating agents and could theoretically be used to covalently modify proteins in cell-free systems, attaching an indole-3-acetyl group to nucleophilic residues like lysine or serine. This could be useful for studying protein function or identifying auxin-binding proteins.
However, a review of the literature reveals no specific instances of this compound being used for this purpose. Research into probes for auxin-related pathways has often employed photoaffinity labeling, where a probe structurally similar to IAA is equipped with a photoreactive group and a tag for later identification of the binding protein. portlandpress.com While the concept of using a reactive indole derivative as a probe is established, the specific application of the anhydride for covalent modification in cell-free systems is not documented. Cell-free protein expression systems provide a powerful platform for studying protein interactions in vitro, where such probes could potentially be applied. nih.govacs.org
Research on Auxin Biosynthesis and Metabolism Pathways
The compound this compound is not a known natural intermediate in the established biosynthesis or metabolism pathways of auxin (IAA). nih.govoup.comresearchgate.net These pathways are extensively studied, particularly in microorganisms that play a role in plant-microbe interactions. mdpi.combohrium.com
Investigation of Intermediate Transformations in Microorganisms
Microorganisms synthesize IAA primarily from the amino acid tryptophan through several distinct pathways. nih.govnih.gov These pathways are named after their key intermediates and are well-characterized.
Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to IAM, which is then hydrolyzed to IAA. oup.com
Indole-3-Pyruvic Acid (IPyA) Pathway: Tryptophan is converted to IPyA, then to indole-3-acetaldehyde (IAAld), and finally oxidized to IAA. nih.govoup.com
Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to IAAld and subsequently to IAA. nih.gov
Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to IAN, which is then hydrolyzed to IAA. oup.com
None of these pathways involve an anhydride intermediate. While microorganisms can catabolize IAA, these degradation pathways also proceed through different intermediates, such as catechol. nih.govmdpi.com Therefore, this compound is not considered a natural subject for studying intermediate transformations in these pathways.
Studies on Microbial Production of Indole-3-acetic Acid from Precursors
Research on the microbial production of IAA focuses on optimizing conditions for bacteria or yeasts to convert precursors, most commonly tryptophan, into IAA. nih.gov Some studies have engineered microorganisms like E. coli to produce IAA from glucose by introducing the necessary biosynthetic genes. researchgate.net The precursor molecules fed to microbial cultures are typically stable compounds central to the known metabolic pathways, such as tryptophan, tryptamine, or indole-3-pyruvic acid. nih.gov Due to its chemical reactivity and absence from natural pathways, this compound is not used as a precursor in studies on microbial IAA production.
Major Tryptophan-Dependent IAA Biosynthesis Pathways in Microorganisms
| Pathway Name | Key Intermediates | Key Enzymes | Reference |
|---|---|---|---|
| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase | oup.com |
| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, IPyA decarboxylase, Aldehyde dehydrogenase | nih.govnih.gov |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase | nih.gov |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime, Indole-3-acetonitrile | (Various), Nitrilase | oup.com |
| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde | Tryptophan side-chain oxidase, Aldehyde dehydrogenase | nih.gov |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Anhydride (B1165640) Synthesis and Reactivity
The synthesis and subsequent reactions of indole-based anhydrides are critically dependent on catalysis. Modern research is moving beyond traditional methods to develop more efficient, selective, and sustainable catalytic systems.
Key Research Thrusts:
Heterogeneous Catalysis: Palladium on carbon (Pd/C) catalysts are instrumental in the synthesis of indole (B1671886) precursors. For instance, in the reductive cyclization to form the indole ring, a key step in producing IAA derivatives, 10 mol% Pd/C catalyst cartridges have been effectively used in continuous-flow systems. beilstein-journals.org
Acid Catalysis: Both Brønsted and Lewis acids are crucial. The Fischer indole synthesis, a cornerstone method, successfully employs Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and aluminum chloride. mdpi.com Acetic acid is frequently used, not only as a catalyst but also as a solvent or co-solvent in these reactions. nih.govnih.gov For example, the reaction of cyclohexanone (B45756) and phenylhydrazine (B124118) in an acetic acid/iso-propanol mixture is a model for the Fischer synthesis. nih.gov
Organocatalysis: Amino acids, particularly L-proline, have emerged as effective organocatalysts for the synthesis of 3-substituted indoles, often proceeding efficiently at room temperature in solvents like ethanol. nih.gov
Ionic Liquids (ILs): Novel catalytic systems involving ionic liquids are being explored. One such system uses tetrabutylammonium (B224687) valinate ionic liquid immobilized on superparamagnetic Fe₃O₄ nanoparticles to catalyze the synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes. nih.gov The synergistic effect between the nanoparticle's active sites and the ionic liquid's properties enhances catalytic activity. nih.gov
| Catalyst Type | Specific Catalyst | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Heterogeneous | 10 mol% Pd/C | Reductive Cyclization | Enables efficient and stable continuous-flow synthesis of indole precursors. | beilstein-journals.org |
| Brønsted Acid | Acetic Acid | Fischer Indole Synthesis | Acts as an effective catalyst and solvent, facilitating cyclization. | nih.govnih.gov |
| Organocatalyst | L-Proline | Synthesis of 3-substituted indoles | Promotes highly efficient regioselective synthesis at room temperature. | nih.gov |
| Ionic Liquid-based | [NBu₄][Val] on Fe₃O₄ nanoparticles | Synthesis of indolyl-4H-chromenes | Demonstrates high catalytic activity due to synergistic effects between the IL and nanoparticle support. | nih.gov |
Exploration of New Acylation Substrates and Synthetic Methodologies
2-(1H-Indol-3-yl)acetic anhydride is a potent acylating agent, designed to transfer the 2-(1H-indol-3-yl)acetyl group to various nucleophilic substrates. Research in this area focuses on broadening the scope of these substrates and refining the methodologies for acylation. While the anhydride itself is a specific reagent, its reactivity can be understood through the reactions of closely related compounds like 2-(1H-indol-3-yl)acetyl chloride, which is often generated in situ from indole-3-acetic acid and thionyl chloride. eurjchem.comresearchgate.net
Acylation Substrates and Products:
Anilines: A primary class of substrates are substituted anilines. Their reaction with an acylating agent derived from IAA leads to the formation of N-substituted 2-(1H-indol-3-yl)acetamides. eurjchem.comresearchgate.netnih.gov These reactions are typically base-mediated condensations. eurjchem.comresearchgate.net
Alcohols: The acylation of alcohols would yield the corresponding esters of indole-3-acetic acid.
1-Hydroxyindoles: In a related methodology, acetic anhydride has been used to acylate 1-hydroxyindole (B3061041) intermediates, demonstrating the utility of anhydrides in modifying the indole core itself. nih.gov
The development of one-pot syntheses is a significant methodological advancement. For example, indole-3-acetamides have been synthesized in a one-pot reaction by coupling IAA with various anilines using 1,1-carbonyldiimidazole as a coupling reagent. nih.gov
| Acylating Agent Precursor | Substrate | Product Class | Methodology | Reference |
|---|---|---|---|---|
| Indole-3-acetic acid | Aniline | 2-(1H-indol-3-yl)-N-phenylacetamide | Reaction with thionyl chloride followed by base-mediated condensation. | eurjchem.comresearchgate.net |
| Indole-3-acetic acid | 3,4-Dimethylaniline | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | One-pot coupling using 1,1-carbonyldiimidazole. | nih.gov |
| Indole-3-acetic acid | 2-Hydroxyaniline | N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | Reaction with thionyl chloride followed by base-mediated condensation. | researchgate.net |
| Indole-3-acetic acid | 4-Bromoaniline | N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide | Reaction with thionyl chloride followed by base-mediated condensation. | researchgate.net |
Integration of Computational Design for Tailored Anhydride Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like indole-3-acetic acid, the precursor to the anhydride. By modeling molecular geometries, electronic structures, and reaction pathways, researchers can design anhydrides with tailored reactivity for specific applications.
Geometries of free 1H-indole-3-acetic acid (IAA) and its hydrogen-bonded dimer have been optimized at various computational levels, including molecular mechanics, semiempirical methods, and more robust ab initio and density functional theory (DFT) methods. researchgate.netunicamp.br
Key Computational Approaches and Findings:
DFT Methods: The B3LYP functional has proven to be one of the most effective for optimizing the geometry of the IAA dimer, while SVWN methods are superior for the monomer. researchgate.netunicamp.br
Hartree-Fock (HF): The HF method can be used equally as well as B3LYP for optimizing the geometry of the dimer's hydrogen bond ring. researchgate.netunicamp.br
Structural Analysis: Computational studies, combined with chemometric tools like principal component analysis (PCA), allow for detailed analysis of bond lengths and angles. researchgate.netunicamp.br This information is crucial for understanding the aromaticity of the indole ring and the influence of the acetic acid substituent, which in turn governs the reactivity of the corresponding anhydride. unicamp.br
These computational insights can guide the rational design of IAA derivatives, allowing for the fine-tuning of electronic properties to either enhance or temper the acylating power of the resulting anhydride.
| Computational Method | Application | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP) | Geometry optimization of IAA dimer | Provides the most accurate geometry for the dimer structure. | researchgate.netunicamp.br |
| DFT (SVWN) | Geometry optimization of IAA monomer | Superior to other methods for optimizing the monomer geometry. | researchgate.netunicamp.br |
| Hartree-Fock (HF) | Optimization of dimer hydrogen bond ring | Performs as well as B3LYP for the specific geometry of the H-bond ring. | researchgate.netunicamp.br |
Applications in the Synthesis of Advanced Research Materials or Probes
The indole scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives synthesized using 2-(1H-Indol-3-yl)acetic anhydride or related methodologies are being developed as advanced materials and specialized probes for biological research.
Antioxidant Agents: Novel indole-3-acetic acid analogues, specifically amides formed by coupling IAA with substituted anilines, have been synthesized and evaluated for their antioxidant properties. eurjchem.com Compounds bearing electron-donating groups, such as methoxy (B1213986) and phenolic moieties, have shown significant free radical scavenging activity. eurjchem.comresearchgate.net
Enzyme Inhibitors: Indole-based heterocycles are being designed as potential enzyme inhibitors. Molecular docking studies have been used to evaluate the binding of newly designed indolyl derivatives to targets like cytochrome c peroxidase. nih.gov
Bioorthogonal Probes: While not directly using the indole anhydride, related concepts in acylation are being used to create research probes. For example, fluoroacetamide-based chemical reporters can be used to hijack acetyltransferase-mediated acetylation in cells, allowing for the labeling and detection of protein substrates. nih.gov This highlights the potential for using tailored acylating agents, including indole-derived ones, as chemical probes to study biological processes.
Continuous-Flow Synthesis of Indole-3-acetic Acid and its Derivatives
Continuous-flow chemistry is revolutionizing the synthesis of organic molecules, offering improved safety, efficiency, and scalability compared to traditional batch methods. flinders.edu.auscispace.com The synthesis of indole-3-acetic acid and its derivatives is an area where this technology is being actively applied. nih.govmdpi.com
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. flinders.edu.au Multi-step sequences can be "telescoped" into a single, uninterrupted process, eliminating the need for intermediate isolation and purification. mdpi.comnih.gov
Examples of Flow Synthesis of Indole Derivatives:
Indole-3-Carboxylic Ester: A concise flow synthesis of indole-3-carboxylic ester has been developed, which involves a Pd-catalyzed reductive cyclization of an o-nitrophenylacetonitrile precursor. beilstein-journals.orgnih.gov Using an H-cube system with a Pd/C catalyst, this process can achieve a throughput of 3.7 g/h with a 93% isolated yield. beilstein-journals.orguc.pt
2-(1H-Indol-3-yl)thiazoles: An uninterrupted, three-step continuous flow synthesis of these complex heterocycles has been demonstrated using a microreactor system. mdpi.comnih.gov The sequence involves a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis, with the entire process completed in under 15 minutes. nih.gov
Heumann Cyclization: In a flow synthesis of 1-acetyl-3-(but-3-enyl)indole, acetic anhydride was used in the final cyclization step, showcasing the integration of anhydride chemistry directly into a flow process. mdpi.com
| Target Compound Class | Flow System | Key Reaction Steps | Throughput/Yield | Reference |
|---|---|---|---|---|
| Indole-3-carboxylic ester | ThalesNano H-cube | Pd-catalyzed reductive cyclization | 3.7 g/h; 93% isolated yield | beilstein-journals.orguc.pt |
| 2-(1H-Indol-3-yl)thiazoles | Syrris AFRICA® microreactor | Hantzsch thiazole synthesis, deketalization, Fischer indole synthesis | 38%–82% yield over three steps | mdpi.comnih.gov |
| 1-acetyl-3-(but-3-enyl)indole | Stainless steel reactor | Heumann cyclization using acetic anhydride | 90% yield | mdpi.com |
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-Indol-3-yl)acetic acetic anhydride, and what experimental conditions are critical for success?
The synthesis typically involves acylation of indole derivatives with acetic anhydride. A common method is:
Start with 2-(1H-indol-3-yl)acetic acid.
Convert the carboxylic acid to a methyl ester using methanol and a catalyst (e.g., H₂SO₄).
Acetylate the indole nitrogen using acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions .
Key conditions :
Q. Example protocol :
| Reagent | Quantity | Conditions |
|---|---|---|
| 2-(1H-Indol-3-yl)acetic acid | 2 g | Dissolved in dry THF |
| Acetic anhydride | 4 mL | Added dropwise at 0°C |
| Pyridine | 5 mL | Reflux for 2 hours |
Critical Note : Incomplete acylation can occur if moisture is present; strict anhydrous conditions are required .
Q. How is the purity of this compound assessed in academic research?
Purity is evaluated using:
Q. Common contaminants :
- Residual acetic acid (removed via vacuum distillation).
- Unreacted indole derivatives (separated by column chromatography).
Q. What is the role of acetic anhydride as an acetylating agent in indole chemistry?
Acetic anhydride acts as a dual-function reagent :
Acetylation : Transfers acetyl groups (–COCH₃) to nucleophilic sites (e.g., indole nitrogen or hydroxyl groups).
Dehydration : Removes water to drive reactions to completion, crucial in esterification or anhydride formation .
Q. Mechanistic insight :
- The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate .
- Pyridine neutralizes HCl byproducts, preventing side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Experimental design strategies :
- DoE (Design of Experiments) : Vary molar ratios (indole:acetic anhydride), temperature, and catalyst loading to identify optimal conditions .
- Continuous flow reactors : Enhance scalability and consistency compared to batch reactors .
Case study :
Increasing the acetic anhydride:indole ratio from 1:1 to 2:1 improved yield from 65% to 82% in a solvent-free system .
Q. Troubleshooting low yields :
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Common discrepancies :
- ¹H NMR shifts : Variations due to solvent polarity (e.g., DMSO vs. CDCl₃) or tautomerism in indole derivatives.
- Mass spectrometry : Fragmentation patterns may differ based on ionization methods (ESI vs. EI).
Q. Resolution strategies :
- 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex mixtures .
- X-ray crystallography : Confirm molecular geometry for ambiguous cases .
Example : A study resolved conflicting IR carbonyl peaks (1680 vs. 1705 cm⁻¹) by identifying polymorphic forms of the compound .
Q. What advanced analytical techniques are used to study the stability and degradation of this compound?
- HPLC-MS : Quantify degradation products (e.g., hydrolyzed acetic acid) under varying pH/temperature .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 150°C .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term degradation .
Q. Degradation pathways :
Q. What safety protocols are essential when handling this compound in laboratory settings?
Critical hazards :
Q. Emergency measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
